|
REACTION_CXSMILES
|
[Li+].[Cl-].[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][N:4]=1.[I:13]I>C1COCC1>[I:13][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][N:4]=1 |f:0.1|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].[Cl-]
|
|
Name
|
|
|
Quantity
|
703 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
A dry
|
|
Type
|
CUSTOM
|
|
Details
|
argon flushed 10 mL flask
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
|
Type
|
ADDITION
|
|
Details
|
During addition
|
|
Type
|
CUSTOM
|
|
Details
|
(as checked by GC analysis of reaction aliquots
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with a solution of I2 in THF
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with sat. aqueous NH4Cl solution (10 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ether (4×10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified
|
|
Type
|
FILTRATION
|
|
Details
|
by filter column chromatography (CH2Cl2/pentane)
|
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=NC=CC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.33 mg | |
| YIELD: PERCENTYIELD | 96% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |